Dermatan sulfate
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Overview
Description
Dermatan sulfate is a glycosaminoglycan, a type of complex carbohydrate, found predominantly in the skin, but also in blood vessels, heart valves, tendons, and lungs . It is composed of linear polymers of disaccharide units containing N-acetyl galactosamine and iduronic acid . This compound plays crucial roles in various biological processes, including coagulation, cardiovascular health, wound repair, and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dermatan sulfate can be prepared from porcine intestinal mucosa through controlled depolymerization using chondroitin ABC lyase . The resulting oligosaccharide mixture is fractionated by low-pressure gel permeation chromatography and further purified using strong-anion-exchange high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves extraction from animal tissues, such as bovine or porcine sources, followed by purification processes including anion exchange chromatography and acetone precipitation . Automated solid-phase synthesis using orthogonally protected building blocks and photo-cleavable linkers is also employed for producing this compound oligosaccharides .
Chemical Reactions Analysis
Types of Reactions: Dermatan sulfate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Sulfation at different positions on the disaccharide units.
Common Reagents and Conditions:
Oxidation: Typically uses reagents like periodate.
Reduction: Sodium borohydride is commonly used.
Sulfation: Sulfating agents such as sulfur trioxide-pyridine complex.
Major Products: The major products formed from these reactions include various sulfated and non-sulfated oligosaccharides, which are used for studying interactions with biologically important proteins .
Scientific Research Applications
Dermatan sulfate has a wide range of scientific research applications:
Mechanism of Action
Dermatan sulfate exerts its effects through interactions with various proteins and enzymes. It acts as a cofactor for heparin cofactor II, enhancing its ability to inhibit thrombin . It also binds to growth factors and collagen, influencing cell signaling pathways involved in tissue repair and development . The molecular targets include thrombin, growth factors, and collagen .
Comparison with Similar Compounds
- Heparan sulfate: More biologically active, involved in angiogenesis and cancer.
- Chondroitin sulfate: Similar structure but different sulfation patterns.
- Keratan sulfate: Found in cartilage and cornea.
- Hyaluronan: Non-sulfated, involved in tissue hydration and lubrication .
Dermatan sulfate’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
24967-94-0 |
---|---|
Molecular Formula |
C14H23NO15S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4-,5-,6+,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
InChI Key |
AVJBPWGFOQAPRH-FWMKGIEWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
24967-94-0 | |
physical_description |
Solid |
Synonyms |
eta Heparin beta-Heparin Chondroitin Sulfate B Dermatan Sulfate Sulfate B, Chondroitin Sulfate, Dermatan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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